

A Technical Guide to the Foundational Biochemistry of Ferriheme

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Compound of Interest

Compound Name: Ferriheme

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This guide provides an in-depth overview of the core principles of **ferriheme** biochemistry, focusing on its synthesis, degradation, signaling roles, and the experimental methodologies used in its study. **Ferriheme**, or heme b, is an iron-containing protoporphyrin IX complex where the iron is in the ferric (Fe^{3+}) state. It is a critical prosthetic group for a vast array of proteins involved in oxygen transport, electron transfer, and enzymatic catalysis. However, its redox activity also makes free **ferriheme** a potent pro-oxidant, necessitating tightly regulated metabolic pathways for its synthesis, trafficking, and degradation.

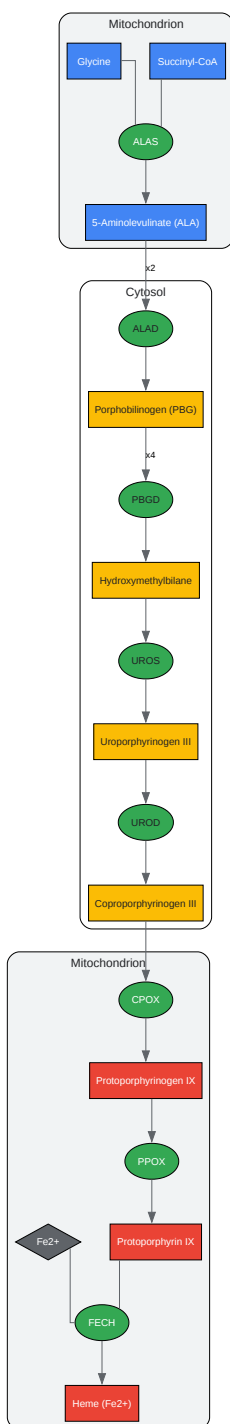
Core Biochemical Pathways

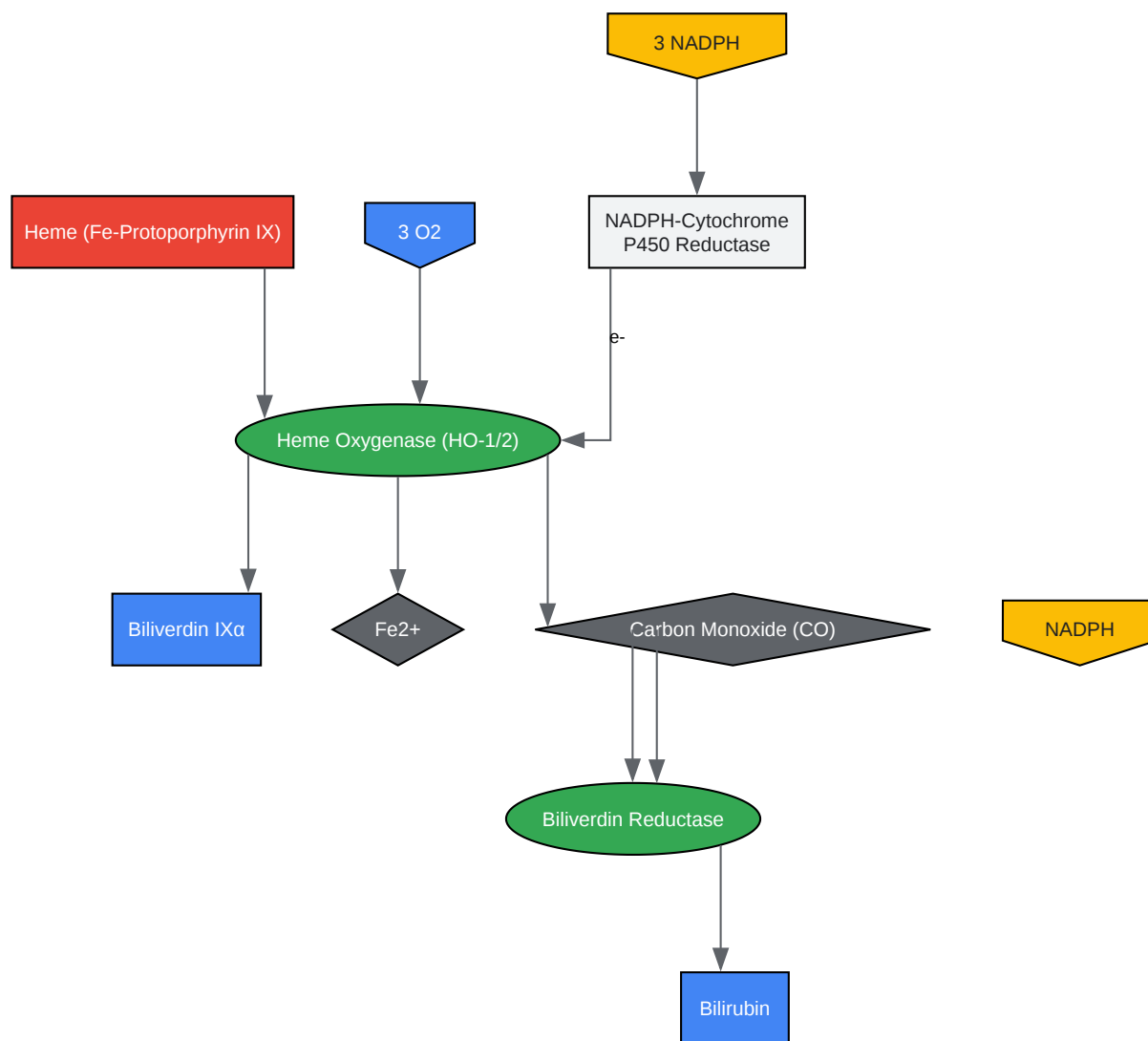
The cellular concentration of heme is meticulously controlled through a balance of its synthesis and degradation. These pathways are not only fundamental to cellular homeostasis but also represent key targets in various disease states.

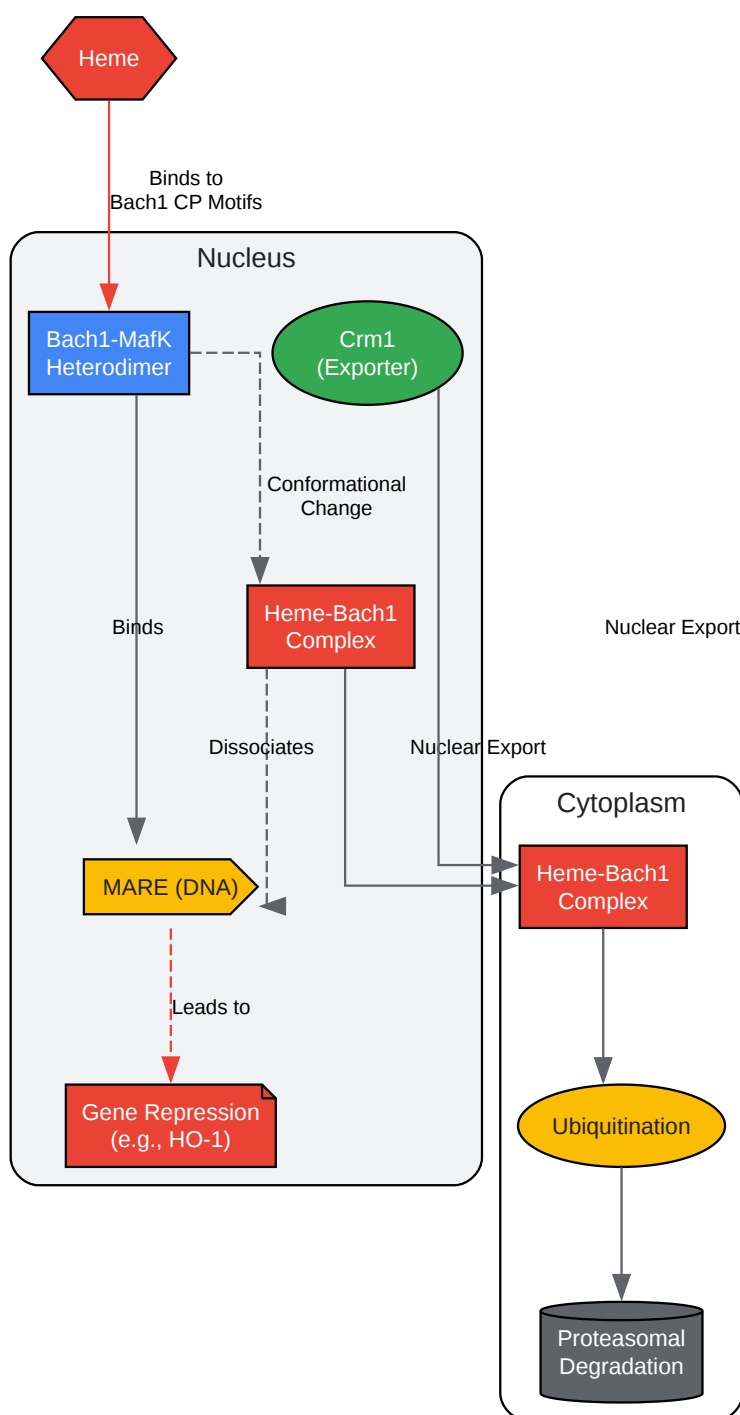
Heme Biosynthesis

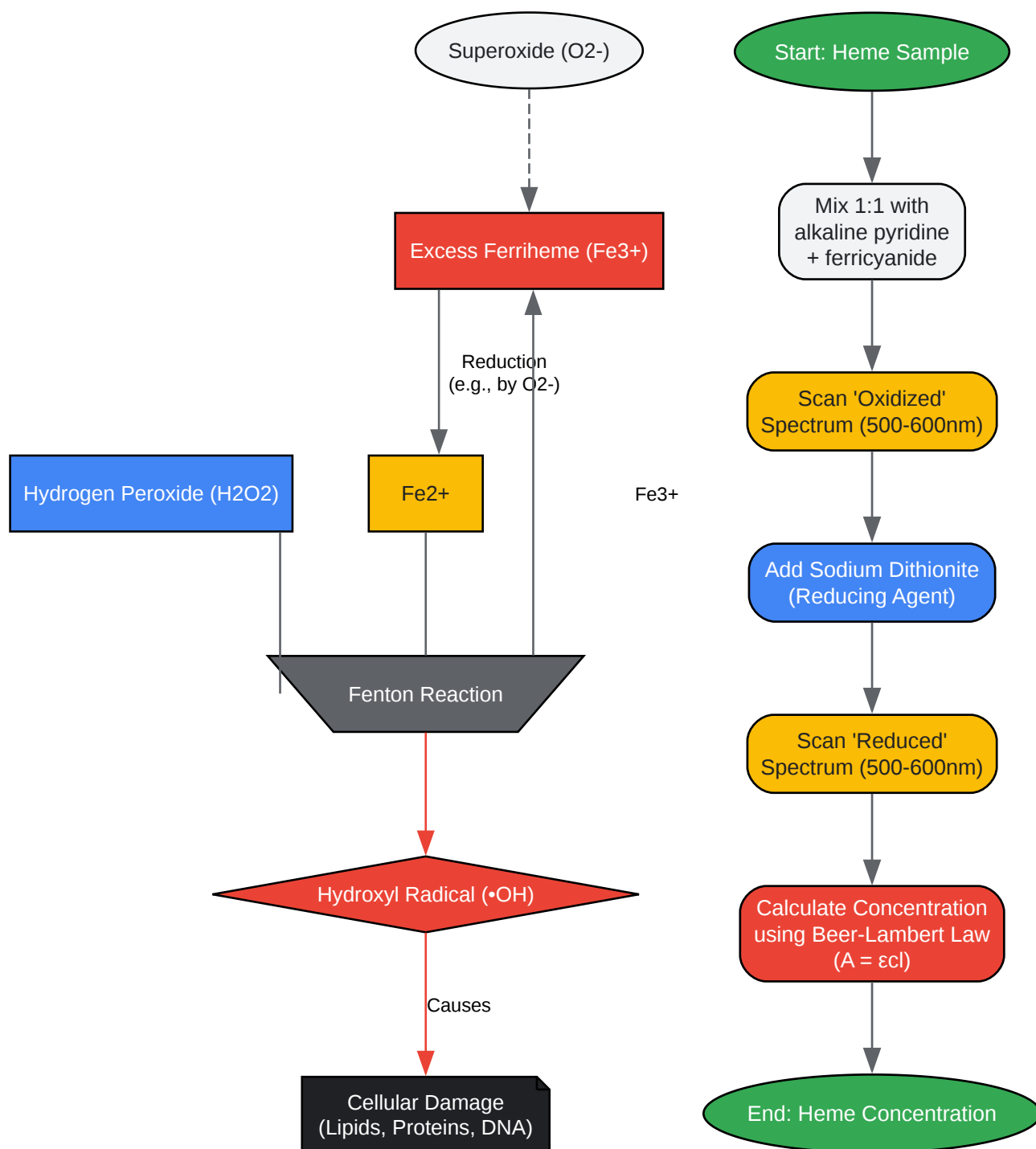
Heme synthesis is a highly conserved eight-enzyme pathway that occurs in both the mitochondria and the cytosol.[1] The process begins in the mitochondria with the condensation of glycine and succinyl-CoA to form 5-aminolevulinate (ALA), a reaction catalyzed by ALA synthase (ALAS), which is the rate-limiting step of the pathway.[2] The subsequent steps proceed in the cytosol, leading to the formation of uroporphyrinogen III, which is then converted

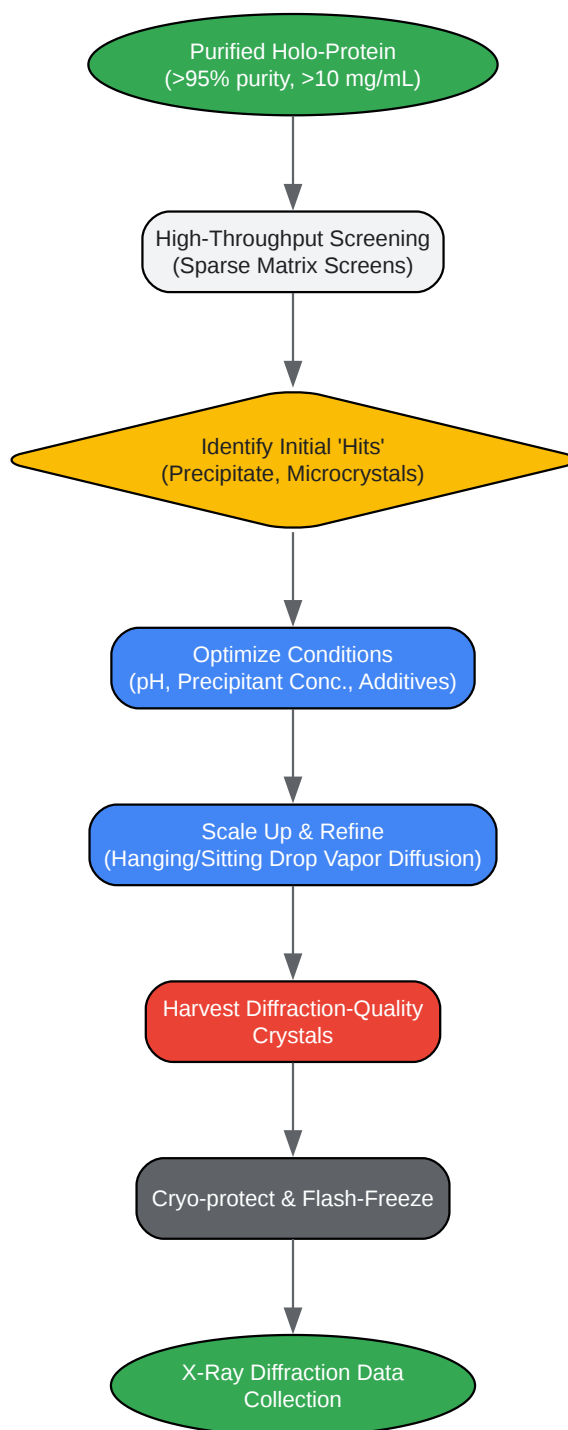
to coproporphyrinogen III. The final three steps, including the insertion of ferrous iron (Fe^{2+}) into protoporphyrin IX by ferrochelatase, occur back in the mitochondria.[3]











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